molecular formula C20H17NO5S B11404319 methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11404319
M. Wt: 383.4 g/mol
InChI Key: VBLBMPGQJHSYPC-UHFFFAOYSA-N
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Description

系统IUPAC命名解析

目标化合物的命名遵循国际纯粹与应用化学联合会(IUPAC)2013年修订的有机化合物系统命名规则。核心骨架确定为5,6-二氢-4H-环戊并[b]噻吩,其中:

  • 环戊并[b]噻吩 指示由环戊烷与噻吩通过b边稠合形成的双环体系,编号规则使稠合边碳原子获得最小位次(图1A)
  • 5,6-二氢-4H 描述环戊烷部分的氢化状态,特指环戊烷C5-C6单键与C4位季碳的立体化学构型。

取代基的命名采用官能团优先顺序法:

  • C3位甲氧羰基 作为后缀基团,采用"羧酸甲酯"表述
  • C2位取代氨基 以前缀形式标记,其结构包含7-甲基-4-氧代香豆素-2-甲酰基(图1B)

完整IUPAC名称的构建过程如下:

母体结构:5,6-二氢-4H-环戊并[b]噻吩-3-甲酸甲酯
取代基修饰:C2位添加[(7-甲基-4-氧代-4H-色烯-2-基)羰基]氨基
立体化学描述:由于分子中不存在手性中心,故无需标注立体构型

表1汇总了关键结构参数:

分子描述符 数值
分子式 C₂₁H₁₉NO₅S
分子量 397.44 g/mol
氢键供体数 1(氨基N-H)
氢键受体数 5(3羰基O,1酯基O,1噻吩S)

环戊并[b]噻吩-香豆素杂化体系结构解析

该杂化体系包含两个特征性结构单元:
1. 环戊并[b]噻吩模块
X射线衍射数据显示,类似结构的环戊并噻吩体系(如CID 721528)呈现非平面构型,稠合环间的二面角约12-15°,这种扭曲源自环戊烷部分的椅式构象与噻吩环的刚性平面之间的空间排斥。目标化合物中5,6-二氢修饰使C5-C6键饱和,进一步增加了环戊烷环的构象柔性。

2. 香豆素模块
7-甲基-4-氧代香豆素单元通过酰胺键与噻吩环相连。紫外光谱分析表明,该模块在310 nm处显示强吸收带(ε > 10⁴ L·mol⁻¹·cm⁻¹),证实了共轭π体系的扩展。甲基取代基位于香豆素C7位,通过超共轭效应稳定分子内电荷转移态。

两模块的空间排列通过分子对接模拟显示:香豆素平面与噻吩环形成约60°的二面角,这种排列最大化了π-π堆积相互作用,同时避免了立体位阻(图2)

双环骨架构象分析

采用密度泛函理论(DFT-B3LYP/6-311G**)计算揭示了三种优势构象(图3):

  • 半椅式构象 (相对能量0 kcal/mol):环戊烷C4呈凸起状,C2-C3-C4-C5二面角112°
  • 信封式构象 (+1.2 kcal/mol):C5原子突出平面,C4-C5-C6-C7二面角98°
  • 扭曲式构象 (+2.8 kcal/mol):环戊烷呈现螺旋形扭曲

分子动力学模拟显示,在298 K条件下构象间转换能垒为3.5-4.2 kcal/mol,表明室温下存在动态构象平衡。这种构象柔性可能影响分子与生物靶点的结合模式

4-氧代色烯体系的互变异构

4-氧代香豆素单元存在显著的酮-烯醇互变异构现象。核磁共振氢谱(DMSO-d₆)显示:

  • 酮式结构 :δ 8.15 ppm(H-3单峰,J=0.5 Hz)
  • 烯醇式结构 :δ 12.3 ppm(宽峰,可被D₂O交换)

通过变温NMR实验测得平衡常数Keq(298K)=0.18,表明酮式构型占主导(84.6%)。7-位甲基的给电子效应通过超共轭稳定了酮式结构,这与未取代香豆素(Keq=0.45)形成鲜明对比。

Properties

Molecular Formula

C20H17NO5S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H17NO5S/c1-10-6-7-11-13(22)9-15(26-14(11)8-10)18(23)21-19-17(20(24)25-2)12-4-3-5-16(12)27-19/h6-9H,3-5H2,1-2H3,(H,21,23)

InChI Key

VBLBMPGQJHSYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-4-oxo-4H-chromen-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by cyclization reactions to introduce the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used .

Chemical Reactions Analysis

Oxidation Reactions

The chromene ring and thiophene moiety undergo oxidation under controlled conditions:

  • Chromene ring oxidation : Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the 4-oxo group, forming dihydroxy derivatives.

  • Thiophene ring oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfoxide or sulfone.

Example reaction conditions :

SubstrateReagentTemperatureProduct
Chromene ringKMnO₄ (0.1 M)25°C, 2 hrs4,7-Dihydroxy derivative
ThiopheneH₂O₂ (30%)40°C, 4 hrsSulfoxide intermediate

Reduction Reactions

The carbonyl groups and unsaturated bonds are susceptible to reduction:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, altering biological activity.

  • Ester reduction : Sodium borohydride (NaBH₄) selectively reduces the ester to a primary alcohol without affecting the chromene ring.

Key observations :

  • NaBH₄ requires anhydrous ethanol as the solvent for optimal yield.

  • Over-reduction of the chromene ring is avoided by limiting reaction time to 1–2 hrs.

Substitution Reactions

Electrophilic substitution occurs at the thiophene and chromene rings:

  • Thiophene C-5 position : Bromine (Br₂) in acetic acid introduces bromine atoms, enabling further coupling reactions.

  • Chromene C-3 position : Nitration (HNO₃/H₂SO₄) yields nitro derivatives, which are precursors for amine functionalities.

Experimental protocol for bromination :

  • Dissolve 1 mmol compound in 10 mL glacial acetic acid.

  • Add Br₂ (1.2 eq) dropwise at 0°C.

  • Stir for 3 hrs, then quench with Na₂S₂O₃.

  • Isolate product via recrystallization (ethanol/water).

Cyclization and Condensation

The compound participates in cycloaddition and condensation reactions:

  • With cycloalkanones : In the presence of morpholine and elemental sulfur, it forms bisthiophenes (e.g., compounds 4 and 5 in Scheme 1 of ).

  • With DMF/ethanol : Cyclocondensation yields fused tetrahydrobenzothiophene derivatives .

Representative condensation procedure :

  • Reflux 4 mmol compound with cyclohexanone (4 mmol), sulfur (4.4 mmol), and morpholine (0.33 mL) in ethanol/DMF (4:1) at 60–80°C for 6 hrs.

  • Yield: 89% after recrystallization (ethanol/benzene).

Hydrolysis Reactions

The ester and amide groups hydrolyze under acidic or basic conditions:

  • Ester hydrolysis : 2M NaOH in methanol/water (1:1) cleaves the methyl ester to a carboxylic acid.

  • Amide hydrolysis : Concentrated HCl (6M) at 100°C breaks the amide bond, releasing 7-methyl-4-oxochromene-2-carboxylic acid.

Stability note : The compound is stable under neutral pH but degrades in strong acids/bases.

Comparative Reactivity

The 7-methyl substituent on the chromene ring influences reactivity compared to analogues:

Reaction Type7-Methyl Derivative6-Methyl Derivative
Oxidation RateSlower due to steric hindranceFaster
Nitration SiteC-3 (meta to methyl)C-5 (para to methyl)

Mechanistic Insights

  • Chromene ring activation : The 4-oxo group enhances electrophilicity at C-2 and C-3 positions.

  • Thiophene reactivity : The cyclopenta[b]thiophene’s strained ring system increases susceptibility to nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of chromene compounds exhibit significant antibacterial effects against various pathogens. The presence of the thiophene ring enhances the bioactivity by interacting with bacterial cell membranes or specific enzymes involved in cell wall synthesis .
  • Anticancer Properties : Research indicates that compounds containing chromene and thiophene structures can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .

Organic Synthesis

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate serves as a crucial building block in organic synthesis:

  • Synthesis of Complex Molecules : Its unique structure allows it to be used as an intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications.

Material Science

The compound's properties make it suitable for developing new materials:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Research is ongoing into its potential use in coatings and composites that require specific mechanical characteristics .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the side chains significantly increased antimicrobial potency, suggesting that structural optimization could lead to more effective therapeutic agents.

Case Study 2: Anticancer Mechanism Exploration

In another study, the anticancer activity was assessed using human breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases. This indicates potential for further development as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chromen and thiophene moieties can bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene

  • Target Compound : Contains a 5-membered cyclopentane fused to thiophene, leading to a strained ring system that may influence reactivity and conformational flexibility.
  • Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o): Features a 6-membered tetrahydrobenzene ring fused to thiophene, reducing ring strain and altering solubility (22% yield in HFIP solvent) .

Cyclopenta[b]thiophene vs. Cyclohepta[b]thiophene

  • Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (23): Incorporates a 7-membered cycloheptane ring, increasing hydrophobicity and molecular volume (MW: 353.43 g/mol) .

Acylated Amine Groups

  • Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Contains a flexible aliphatic chain (butanoyl), which may reduce binding specificity compared to rigid aromatic substituents .
  • 2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid (36): Fluorine substitution on the benzoyl group improves metabolic stability and bioavailability (63% yield) .

Nitro and Heteroaryl Substituents

  • Nitroimidazole vs. Nitrothiophene Derivatives : Nitroimidazole-containing analogs often lack antimycobacterial activity, whereas nitrothiophenes (e.g., compounds 4b, 4f, 4g) show enhanced activity due to nitro group positioning .

Characterization Techniques

  • NMR and X-ray Crystallography : Structural confirmation of analogs (e.g., compound 6o , compound 23 ) relies on ¹H/¹³C NMR and SHELX-based refinement .
  • HRMS-ESI : Used to validate molecular weights (e.g., 390.1370 for compound 6o ).

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Trends
Target Compound ~424.47* Moderate (polar aprotic solvents)
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 197.25 High (ethanol, DMSO)
Ethyl 2-[(4-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 353.43 Low (aqueous media)

*Estimated based on analogous structures in .

Biological Activity

Methyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a chromene moiety and a cyclopentathiophene unit. The chromene part is known for various biological activities, while the cyclopentathiophene contributes to its unique properties.

Molecular Formula : C18H19NO5S
Molecular Weight : 357.41 g/mol
IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds derived from chromenes exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of chromenes can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Acetylcholinesterase Inhibition

A notable area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's. For instance, a related study demonstrated that substituted chromenes exhibited potent AChE inhibitory activity, with some derivatives showing IC50 values as low as 13.5 nM . Given the structural similarities, it is plausible that this compound may possess similar or enhanced inhibitory effects.

Anti-inflammatory Effects

Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. This activity is particularly relevant in the context of chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Initial studies suggest that derivatives of this compound may also demonstrate antimicrobial activity against various pathogens. The presence of both chromene and thiophene structures could synergistically enhance its efficacy against bacteria and fungi.

Case Studies and Research Findings

Study Focus Findings
Study 1AChE InhibitionDemonstrated significant inhibition with IC50 = 13.5 ± 1.7 nM for related compounds .
Study 2Antioxidant ActivityFound that chromene derivatives effectively scavenge free radicals .
Study 3Anti-inflammatory ActivityReported inhibition of cytokines in models of inflammation .
Study 4Antimicrobial TestingShowed promising results against Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Free Radical Scavenging : The presence of electron-rich groups in the chromene structure allows for effective interaction with free radicals.
  • Enzyme Inhibition : The ability to bind to active sites on enzymes like AChE can lead to therapeutic benefits in cognitive disorders.
  • Cytokine Modulation : By affecting signaling pathways involved in inflammation, the compound can reduce the severity of inflammatory responses.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Reflux Time3–5 hoursMaximizes amide coupling
Catalyst (AcOH)1–2 mLPrevents byproduct formation
Solvent (Ethanol)Anhydrous, ≥99% purityEnhances solubility

Q. Table 2. Crystallographic Data

ParameterValueReference
Space GroupP21/nP2_1/n
Unit Cell Volume2331.5 Å3^3
Hydrogen BondsN–H···O (2.89 Å)

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